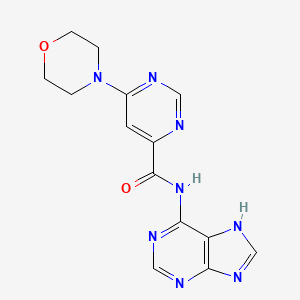

6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide is a versatile chemical compound extensively used in scientific research for its unique properties. This compound is known for its applications in drug discovery, molecular biology studies, and various other fields of research.

Mécanisme D'action

Target of Action

The primary targets of 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide, also known as PHA-767491, are the adenosine receptors . These receptors, namely A1, A2A, A2B, and A3, belong to the G protein-coupled receptor (GPCR) superfamily . They are widely recognized as attractive targets for the design and development of new therapeutic agents against different clinical disorders .

Mode of Action

This compound shows potent antagonism at A1, A3, dual A1/A2A, A1/A2B, or A1/A3 adenosine receptors . It is a potent and selective inhibitor of checkpoint kinase 1 (CHK1) . The inhibition of these targets results in changes in cellular processes, leading to potential therapeutic effects.

Biochemical Pathways

The compound’s action on adenosine receptors and CHK1 affects various biochemical pathways. For instance, the phosphatidylinositol-3 kinase (PI3K) pathway, one of the most frequently activated pathogenic signalling cascades in a wide variety of cancers, is influenced by this compound .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effects on adenosine receptors and inhibitory effects on CHK1 . These effects can lead to changes in cellular signaling and potentially contribute to therapeutic outcomes.

Méthodes De Préparation

The synthesis of 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 6-chloro-9H-purine with morpholine to form 6-morpholino-9H-purine. This intermediate is then reacted with pyrimidine-4-carboxamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Analyse Des Réactions Chimiques

6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily recognized for its potential as a therapeutic agent in treating hormone-dependent cancers. Its structure allows it to act as an inhibitor of estrogen sulfotransferase, an enzyme crucial for the metabolism of estrogens. By inhibiting this enzyme, the compound may influence estrogen-related pathways, making it a candidate for research in hormone-related therapies.

In cancer research, 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have shown that derivatives of this compound exhibit significant cytotoxic activity, with IC50 values ranging from 3 to 39 µM across different models.

Case Study: Cytotoxicity Evaluation

A study involving the evaluation of this compound against several cancer cell lines demonstrated promising results:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer)

- Results : The compound exhibited significant inhibition of cell proliferation and induced apoptosis in these cell lines.

Antiviral Properties

Emerging research suggests that compounds similar to this compound may possess antiviral properties. For instance, derivatives have been proposed as potential antiviral agents due to their ability to interfere with viral replication mechanisms.

Antimicrobial Activity

The compound's structural characteristics also lend themselves to antimicrobial applications. Pyrimidine derivatives, including this compound, have been studied for their effectiveness against various microbial strains. Research has indicated that certain derivatives demonstrate notable antibacterial activity against pathogens such as E. coli and S. aureus.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Activity Type | Notable Pathogens Targeted |

|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus |

| Other Pyrimidine Derivatives | Antiviral | Various viral strains |

Future Directions and Research Opportunities

The multifaceted applications of this compound indicate its potential in drug development across various therapeutic areas:

- Hormone-dependent Cancers : Continued exploration into its role as an estrogen sulfotransferase inhibitor.

- Combination Therapies : Investigating synergistic effects when combined with existing chemotherapeutics.

- Novel Derivatives : Synthesizing new derivatives to enhance efficacy and reduce side effects.

Comparaison Avec Des Composés Similaires

6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as 6-morpholino-9H-purine and 6-amino-9H-purine derivatives. These compounds share structural similarities but may differ in their specific biological activities and applications . The unique combination of the morpholino and pyrimidine-4-carboxamide groups in this compound contributes to its distinct properties and potential as a research tool .

Activité Biologique

6-Morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide, also known as PHA-767491, is a heterocyclic compound that has garnered attention in pharmacological research due to its unique biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the fusion of purine and pyrimidine rings, which contributes to its biological activity. Its molecular formula is C14H16N4O, with a molecular weight of approximately 284.31 g/mol. The presence of the morpholino group enhances its solubility and bioavailability.

This compound primarily acts as an antagonist at adenosine receptors (A1, A3) and inhibits checkpoint kinase 1 (CHK1). These actions lead to modulation of several biochemical pathways:

- Adenosine Receptor Antagonism : By blocking adenosine receptors, the compound can influence cellular signaling pathways involved in proliferation and apoptosis.

- CHK1 Inhibition : CHK1 plays a crucial role in DNA damage response; its inhibition can sensitize cancer cells to chemotherapeutic agents.

Antitumoral Activity

Research indicates that this compound exhibits significant antitumoral properties. In vitro studies demonstrate its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| A549 | 8.0 | Cell cycle arrest |

| HCT116 | 3.5 | Synergistic effects with fludarabine |

In vivo studies have shown that this compound can reduce tumor growth in xenograft models, suggesting its potential for cancer therapy .

Other Biological Activities

Beyond antitumor effects, the compound has been investigated for other biological activities:

- Anti-inflammatory Effects : Its antagonistic action on adenosine receptors may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest potential benefits in neurodegenerative conditions due to modulation of adenosine signaling pathways.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives of N-(9H-purin-6-yl) compounds, including this compound. Results indicated significant activity across multiple cancer cell lines with IC50 values ranging from 3 to 39 µM .

- Combination Therapy : In combination with fludarabine, the compound demonstrated enhanced cytotoxicity in vitro and in vivo, indicating its potential role in combination therapies for leukemia .

Propriétés

IUPAC Name |

6-morpholin-4-yl-N-(7H-purin-6-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8O2/c23-14(21-13-11-12(18-7-17-11)19-8-20-13)9-5-10(16-6-15-9)22-1-3-24-4-2-22/h5-8H,1-4H2,(H2,17,18,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVMRIXWVNMGEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.